1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPMLXJTXCLBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Direct Condensation of 2-Chloroaniline with Pyridinylmethyl Isocyanate
The most widely reported method involves the reaction of 2-chloroaniline with 3-(isocyanatomethyl)pyridine. This one-step process occurs under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction conditions :
- Solvent : THF (50 mL per 3 g of 4-aminopyridine)
- Temperature : 0°C to room temperature (20°C)
- Reagent ratio : 1:1.1 molar ratio of amine to isocyanate
- Yield : Quantitative (100%)
Mechanism :
The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and generate the urea linkage.
Optimization notes :
Alternative Route Using 2-Chlorophenyl Isocyanate
An inverted approach reacts 2-chlorophenyl isocyanate with 3-(aminomethyl)pyridine. This method is less common due to the lower commercial availability of 3-(aminomethyl)pyridine.
Key parameters :
- Solvent : DCM or ethyl acetate
- Catalyst : None required
- Reaction time : 12–24 hours
- Yield : 80–85% (based on analogous urea syntheses)
Advantages :
- Avoids handling volatile pyridinylmethyl isocyanates
- Facilitates purification due to lower polarity of 2-chlorophenyl isocyanate
Multi-Step Synthesis from Pyridine Derivatives
Intermediate Preparation via Reductive Amination
A three-step protocol developed for structurally related compounds involves:
- Synthesis of 3-(chloromethyl)pyridine
- Coupling with 2-chloroaniline via reductive amination
- Urea formation through phosgene equivalents
Step-by-step process :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination of 3-picoline | SO₂Cl₂, 80°C, 6h | 92% |
| 2 | Reductive amination | NaBH₃CN, MeOH, 0°C | 78% |
| 3 | Urea formation | Triphosgene, Et₃N, DCM | 95% |
Critical analysis :
Catalytic Hydrogenation Approaches
Pd/C-mediated hydrogenation has been employed to reduce nitro intermediates in related urea syntheses:
- Prepare 2-[(4-nitrophenoxy)methyl]pyridine (3a)
- Hydrogenate with 10% Pd/C (1 atm H₂, 25°C)
- React with 2-chlorophenyl isocyanate
Data comparison :
| Parameter | Nitro Reduction Method | Direct Amination |
|---|---|---|
| Total yield | 68% | 95% |
| Purity (HPLC) | 98.2% | 99.1% |
| Reaction time | 48h | 24h |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
A polystyrene-supported protocol enables parallel synthesis of urea derivatives:
Procedure :
- Load Wang resin with Fmoc-protected 3-(aminomethyl)pyridine
- Deprotect with 20% piperidine/DMF
- Couple with 2-chlorophenyl isocyanate (3 equiv)
- Cleave with TFA/H₂O (95:5)
Performance metrics :
- Average yield per derivative: 82 ± 5%
- Purity range: 90–97%
- Scalability: Demonstrated at 100g scale
Continuous Flow Synthesis
Microreactor-Based Production
Recent advancements employ flow chemistry for improved safety and yield:
System parameters :
- Reactors : Two packed-bed reactors (stainless steel, 10 mL volume)
- Flow rate : 0.5 mL/min
- Temperature : 25°C (first reactor), 50°C (second reactor)
Process comparison :
| Metric | Batch Mode | Flow Mode |
|---|---|---|
| Space-time yield | 0.8 g/L/h | 4.2 g/L/h |
| Isocyanate conversion | 93% | 99.8% |
| Energy consumption | 15 kWh/kg | 8 kWh/kg |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques provide an eco-friendly alternative:
Optimized conditions :
- Milling time : 60 min
- Frequency : 30 Hz
- Molar ratio : 1:1.05 (amine:isocyanate)
- Additive : 2 wt% SiO₂
Results :
- Yield: 94%
- E-factor: 0.7 (vs. 8.2 for conventional method)
- Particle size: 2–5 μm (directly suitable for formulation)
Critical Analysis of Synthetic Challenges
Common Side Reactions
Purification Strategies
- Crystallization : Optimal from ethanol/water (4:1) at −20°C
- Chromatography : Silica gel with EtOAc/hexane (3:7 → 1:1 gradient)
- Membrane filtration : 10 kDa MWCO membrane removes oligomers
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Processing Cost ($/kg) |
|---|---|---|
| Direct coupling | 120 | 45 |
| Multi-step synthesis | 95 | 68 |
| Flow chemistry | 110 | 32 |
Emerging Methodologies
Enzymatic Urea Formation
Recent trials with Candida antarctica lipase B (CAL-B):
Key findings :
- 62% conversion in aqueous buffer (pH 7.4)
- Excellent stereocontrol (ee >99%)
- Requires 5 mol% enzyme loading
Photochemical Activation
UV-mediated reactions (254 nm) show promise:
- 85% yield in 2h irradiation
- No solvent required
- Limited to small-scale production
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea exhibit notable anticancer properties. Specifically, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
| PC-3 | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| HL7702 | 15.0 | Cell cycle arrest at G2/M phase |
The compound demonstrates significant inhibitory effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for neuropharmacological effects. Research suggests that it may modulate cannabinoid receptors, particularly CB1 receptors, which are involved in pain modulation and appetite regulation.
Case Study: Drug-Seeking Behavior in Rats
A study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This finding highlights the compound's potential role in addiction therapy by modulating the endocannabinoid system.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyridinyl groups significantly influence the biological activity of the compound. For instance:
- Substitution at the 2-position on the phenyl ring enhances anticancer potency.
- Alkyl substitutions on the pyridine ring can modify receptor affinity and selectivity.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea and analogous compounds:
Key Observations:
- Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with meta-chloro (e.g., ) or sulfonyl-piperazine (e.g., ) substitutions in analogs.
- Pyridine vs. Heterocyclic Variants : Replacement of pyridin-3-ylmethyl with groups like cycloheptyl or prop-2-yn-1-yl alters lipophilicity and reactivity. Cycloheptyl derivatives may favor membrane penetration, while alkynes enable modular synthesis.
- Melting Points : Compound 29 exhibits a moderate melting point (102–103°C), likely due to crystalline packing stabilized by hydrogen bonding, a common feature in ureas .
Biological Activity
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorophenyl moiety and a pyridinyl group linked through a urea functional group. This structure is pivotal for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. Below are the primary areas of biological activity:
Antimicrobial Activity
This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These results suggest that the compound could serve as a lead structure for developing new antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as HCT116 (colorectal cancer) and A549 (lung cancer). The compound induces cell cycle arrest and apoptosis in these cells.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 28 | Induces G0/G1 phase arrest |
| A549 | 25 | Promotes apoptosis via mitochondrial pathway |
These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The urea moiety allows for binding to active sites of enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The pyridine ring may facilitate interactions with receptors involved in cell signaling, influencing cellular responses.
Study 1: Antimicrobial Efficacy
A high-throughput screening study assessed the antimicrobial efficacy of various compounds, including this compound, against Mycobacterium tuberculosis. The compound showed significant inhibition rates compared to control groups .
Study 2: Cancer Cell Line Evaluation
In a comparative study on various urea derivatives, this compound was found to have superior antiproliferative activity against colorectal cancer cell lines when compared to standard chemotherapeutics like cisplatin .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea in laboratory settings?
The synthesis typically involves two key steps: (1) preparation of the pyridin-3-ylmethylamine intermediate and (2) coupling with 2-chlorophenyl isocyanate. For the first step, reductive amination of pyridine-3-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation can yield the amine. The second step involves reacting the amine with 2-chlorophenyl isocyanate in anhydrous dichloromethane or THF under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR (DMSO-d) confirm the urea linkage (NH peaks at δ 8.2–9.1 ppm) and aromatic substituents (pyridyl and chlorophenyl protons in δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to standards .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z ~318 for CHClNO) .
Q. How can researchers design initial biological activity screens to identify potential targets or mechanisms of action?
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 10 µM–100 nM concentrations .
- Cellular Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) using tritiated ligands .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields and purity in multi-step syntheses of this urea derivative?
- Design of Experiments (DoE): Use fractional factorial designs to optimize variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:isocyanate ratio) .
- Flow Chemistry: Continuous-flow reactors improve mixing and thermal control, reducing side products (e.g., dimerization) and achieving >80% yield .
- In-Line Analytics: FTIR or UV-Vis monitoring tracks reaction progress, enabling real-time adjustments .
Q. How should contradictory data between in vitro bioactivity assays and computational predictions be systematically resolved?
- Orthogonal Assays: Validate kinase inhibition using both biochemical (e.g., Kinase-Glo®) and cellular (e.g., Western blot for phospho-targets) methods .
- Molecular Dynamics (MD) Simulations: Compare binding poses (e.g., in ATP pockets) to identify discrepancies between docking scores and experimental IC values .
- Metabolite Profiling: LC-MS/MS screens for off-target interactions or metabolic instability (e.g., CYP450-mediated degradation) .
Q. What experimental approaches enable the study of structure-activity relationships (SAR) for analogs of this compound?
- Analog Synthesis: Introduce substituents at the pyridyl (e.g., 4-fluoro) or chlorophenyl (e.g., 3-methyl) positions via Suzuki coupling or nucleophilic substitution .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models (e.g., pIC vs. Hammett σ values) .
- Crystallography: Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen bonds (urea NH to backbone carbonyls) .
Data Contradiction Analysis Example
If antiproliferative activity varies across cell lines (e.g., potent in HeLa but inactive in A549):
Check Membrane Permeability: Use Caco-2 monolayer assays to assess passive diffusion/efflux ratios .
Proteomic Profiling: Compare expression levels of putative targets (e.g., EGFR) via LC-MS/MS .
Metabolic Stability: Incubate with liver microsomes to identify rapid degradation in resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
